3-[Benzyl(methyl)amino]-1-phenylpropan-1-one
Overview
Description
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a benzyl group, a methylamino group, and a phenyl group attached to a propanone backbone
Scientific Research Applications
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one, also known as PRL-8-53, is the central nervous system (CNS). It interacts with various neurotransmitter systems, including dopamine and serotonin .
Mode of Action
PRL-8-53 potentiates dopamine, a neurotransmitter associated with reward and pleasure centers in the brain, and partially inhibits serotonin, a neurotransmitter that contributes to feelings of well-being and happiness . The exact mechanism of action remains unknown .
Biochemical Pathways
The compound’s interaction with dopamine and serotonin neurotransmitter systems suggests it may affect several biochemical pathways. For instance, it may influence the synthesis, release, and reuptake of these neurotransmitters, thereby modulating their levels in the CNS . .
Pharmacokinetics
It is known to be administered orally
Result of Action
PRL-8-53 has been shown to act as a hypermnesic drug in humans, enhancing memory and cognitive function . It has been suggested to improve recollection in healthy individuals, with poorer performers showing a significant increase in recollection .
Biochemical Analysis
Biochemical Properties
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation and reduction reactions, such as those at the benzylic position . These interactions often involve the formation of resonance-stabilized intermediates, which can influence the overall reaction pathway. Additionally, the compound’s structure allows it to participate in nucleophilic substitution reactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling proteins, leading to changes in downstream cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity. Alternatively, it may stabilize the active conformation of an enzyme, enhancing its activity. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Studies have shown that high doses of this compound can cause toxic or adverse effects, such as reduced motor activity and hypotension in certain animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidation and reduction reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. For example, it can undergo benzylic oxidation, resulting in the formation of specific metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylpropan-1-one.
Reductive Amination: The 1-phenylpropan-1-one is then subjected to reductive amination with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, cyanides, and amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: Similar in structure but lacks the benzyl and methylamino groups.
3-[Benzyl(methyl)amino]-2-phenylpropan-1-one: Similar but with a different substitution pattern on the propanone backbone.
N-Benzyl-N-methylamphetamine: Similar in having benzyl and methylamino groups but differs in the overall structure.
Uniqueness
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCWFHRJTAQGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275775 | |
Record name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21970-65-0 | |
Record name | 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21970-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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